(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Description
(E)-1-(4-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-bromophenyl group at the carbonyl end and a 3-fluorophenyl group at the α-carbon. Chalcones are widely studied for their diverse applications in pharmaceuticals, materials science, and optoelectronics. The electron-withdrawing bromo (Br) and fluoro (F) substituents on the aromatic rings influence its electronic properties, reactivity, and intermolecular interactions, making it a compound of interest in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNPVZDWAXOGEM-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl rings.
Scientific Research Applications
Structural Properties
The compound has a molecular formula of C15H10BrF and features a characteristic α,β-unsaturated carbonyl system. The structure includes a bromine atom on one phenyl ring and a fluorine atom on the other, which can significantly influence its chemical behavior and reactivity. The conformation of the double bond is in the E configuration, which is crucial for its biological activity .
Biological Activities
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. It has shown significant efficacy against various human tumor cell lines. For instance, it underwent evaluation by the National Cancer Institute, demonstrating promising antimitotic activity with mean GI50 values indicating effective growth inhibition . The presence of halogen substituents (bromine and fluorine) enhances its interaction with biological targets, potentially leading to increased selectivity and potency in cancer therapies.
2. Antimicrobial Properties
Chalcones are known for their antimicrobial properties, and this compound is no exception. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles in biological systems, potentially leading to the inhibition of enzyme activity or receptor binding. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*EWG = Electron-withdrawing group
Key Insights :
- Electron-withdrawing groups (Br, F) lower electron density in the chalcone backbone, reducing polarizability but enhancing thermal stability .
- Electron-donating groups (OCH3, N(CH3)2) improve nonlinear optical (NLO) response and charge-transfer efficiency .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Antimicrobial Activity
Chalcones with halogen substituents often exhibit antimicrobial properties. For example:
Photovoltaic Performance
Fluorinated chalcones, such as the target compound, demonstrate improved charge-transfer efficiency in organic solar cells. A study on (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one reported a power conversion efficiency (PCE) of 6.8%, attributed to fluorine’s electron-withdrawing effects .
Nonlinear Optics (NLO)
The target compound’s dipole moment (µ) and hyperpolarizability (β) are lower than those of dimethylamino-substituted analogs but higher than hydroxylated derivatives, making it suitable for moderate NLO applications .
Biological Activity
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H10BrFO. The compound features a prop-2-en-1-one structure with a bromine atom on one phenyl ring and a fluorine atom on the other. The configuration of the double bond is E, indicating that the substituents are on opposite sides.
Structural Characteristics
- Dihedral Angle : The dihedral angle between the bromophenyl and fluorophenyl rings is approximately 48.92° .
- Bond Angles : The torsion angles around the enone bridge indicate significant steric interactions due to the presence of halogen atoms .
Table 1: Key Structural Features
| Feature | Value |
|---|---|
| Molecular Formula | C15H10BrFO |
| Dihedral Angle | 48.92° |
| Torsion Angles | C6—C7=C8—C9: -165.7° |
| Configuration | E |
Biological Activity
Chalcones, including this compound, are known for their wide range of biological activities. These activities include:
- Antioxidant Properties : Chalcones exhibit significant antioxidant activity, which can help in mitigating oxidative stress in cells.
- Antimicrobial Activity : Studies have shown that chalcones possess antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The α,β-unsaturated carbonyl system allows for Michael addition reactions with nucleophiles in biological systems, potentially leading to enzyme inhibition or receptor binding .
Study 1: Anticancer Effects
A study conducted by Rajendraprasad et al. demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains. Results indicated that it displayed significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was suggested to involve disruption of bacterial cell membranes .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Rajendraprasad et al., 2019 |
| Antimicrobial | Effective against Gram-positive bacteria | Parchem Research |
| Anticancer | Induces apoptosis in cancer cells | Rajendraprasad et al., 2019 |
Q & A
Q. What are the common synthetic routes for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized to enhance yield?
The compound is typically synthesized via the Claisen-Schmidt condensation between 4-bromoacetophenone and 3-fluorobenzaldehyde under basic conditions. Key optimization strategies include:
- Catalyst selection : NaOH or KOH in ethanol/water mixtures are commonly used, but phase-transfer catalysts (e.g., PEG-400) can improve yields by enhancing reactant miscibility .
- Temperature control : Reactions are conducted at 50–70°C for 4–6 hours, with cooling to precipitate the product. Prolonged heating (>8 hours) may lead to side reactions like keto-enol tautomerization .
- Solvent system : Ethanol-water (3:1 v/v) balances solubility and precipitation efficiency. Anhydrous conditions (e.g., THF) are avoided due to reduced reactivity of the aldehyde .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
A multi-technique approach is employed:
- X-ray diffraction (XRD) : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, and β = 96.34° confirms the E-configuration and planarity of the α,β-unsaturated ketone backbone .
- FTIR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- NMR : ¹H NMR shows doublets for vinyl protons (δ 7.5–8.1 ppm, J = 15–16 Hz) and aromatic protons (δ 7.0–7.8 ppm) .
Q. What crystallographic parameters are critical for validating the molecular structure, and how do intermolecular interactions influence packing?
Key parameters include:
- Torsion angles : The C7-C8-C9-C10 torsion angle (~169.8°) confirms planarity, critical for conjugation in nonlinear optical (NLO) applications .
- Hydrogen bonding : Weak C–H···O/F interactions (e.g., C16–H16B···O1, 3.502 Å) stabilize the crystal lattice. Non-covalent interactions like π-π stacking (3.8–4.2 Å) between aryl rings further contribute to packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and charge transfer dynamics in this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals:
- HOMO-LUMO gap : ~3.8 eV, indicating moderate charge transfer capability. The LUMO is localized on the electron-deficient 4-bromophenyl ring, while the HOMO resides on the 3-fluorophenyl group .
- Hyperpolarizability (β) : Calculated β values (~1.5 × 10⁻³⁰ esu) suggest potential for NLO applications. Electron-withdrawing substituents (Br, F) enhance intramolecular charge transfer (ICT) .
Q. What strategies resolve contradictions in reported crystal packing motifs for halogenated chalcones?
Discrepancies in hydrogen bonding patterns (e.g., C–H···F vs. C–H···O dominance) arise from:
- Substituent position : Fluorine at meta (3-F) vs. para (4-F) positions alters dipole moments and intermolecular interactions. For example, 3-fluorophenyl derivatives exhibit stronger C–H···F interactions than 4-fluoro analogs .
- Non-merohedral twinning : Observed in bromo-chloro analogs, requiring refinement using twin laws (e.g., P1) to correct diffraction data misinterpretation .
Q. How does this compound perform in nonlinear optical (NLO) studies, and what experimental validations support its efficacy?
Studies using Kurtz-Perry powder technique show:
- Second harmonic generation (SHG) : Efficiency ~1.2× urea at 1064 nm, attributed to ICT between electron-donating (3-F) and withdrawing (4-Br) groups .
- Thermal stability : Decomposition temperature >200°C (TGA data), making it suitable for high-power laser applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
